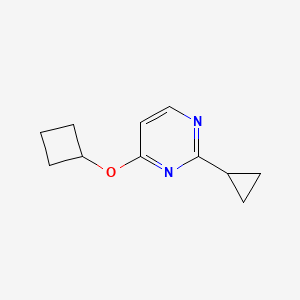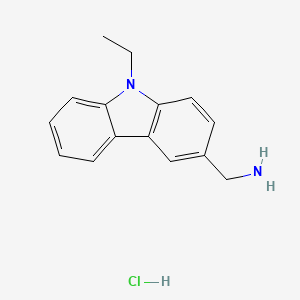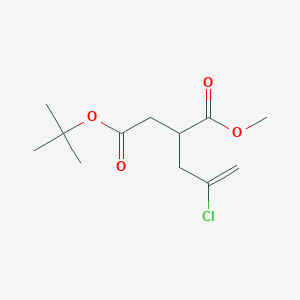
4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate
Descripción general
Descripción
4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate is a chemical compound with the molecular formula C12H19ClO4 . It has an average mass of 262.730 Da and a monoisotopic mass of 262.097198 Da .
Physical And Chemical Properties Analysis
4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate has a density of 1.1±0.1 g/cm3, a boiling point of 311.0±42.0 °C at 760 mmHg, and a flash point of 109.9±26.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds . Its LogP is 3.63 .Aplicaciones Científicas De Investigación
Biotechnology and Industrial Applications
Succinic acid and its derivatives, obtained from fermentation processes, play a crucial role in various industries. These compounds are utilized in producing food and pharmaceutical products, surfactants and detergents, green solvents, biodegradable plastics, and plant growth stimulants. Furthermore, succinic acid serves as a precursor for the synthesis of industrial chemicals like 1,4-butanediol, tetrahydrofuran, γ-butyrolactone, adipic acid, n-methylpyrrolidone, and linear aliphatic esters. The fixation of CO2 into succinate during fermentation highlights the environmental benefits of such processes (Zeikus, Jain, & Elankovan, 1999).
Chemical Synthesis and Reactivity
Research on the oxidation of alcohols with tert-butyl hypochlorite and N-chloro succinimide provides insights into chemical reactivity and synthesis methods. These studies have identified tert-butyl hypochlorite as an effective agent for the dehydrogenation of primary and secondary alcohols, offering a pathway to uniform reaction products under specific conditions (Grob & Schmid, 1953).
Phytoremediation
Compounds like methyl tert-butyl ether (MTBE), and by extension, structurally related chemicals, have been investigated for their uptake, metabolism, and toxicity in plants. Studies on weeping willows have demonstrated the potential for phytoremediation, where these compounds are assimilated from solutions but not metabolized, indicating that plants can remove pollutants through transpiration without suffering significant toxicity at certain concentrations (Yu & Gu, 2006).
Advanced Materials and Chemical Engineering
The synthesis of calix[6]arenes bridged on the lower rim demonstrates the use of tert-butyl groups in creating sophisticated molecular architectures. These compounds have potential applications in materials science, acting as self-anchored rotaxanes with unique conformational properties. This research contributes to the development of new materials with specialized functions, including molecular recognition and catalysis (Kanamathareddy & Gutsche, 1993).
Propiedades
IUPAC Name |
4-O-tert-butyl 1-O-methyl 2-(2-chloroprop-2-enyl)butanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO4/c1-8(13)6-9(11(15)16-5)7-10(14)17-12(2,3)4/h9H,1,6-7H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPGZKBBPAFOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(=C)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2685544.png)
![tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate](/img/structure/B2685545.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2685547.png)
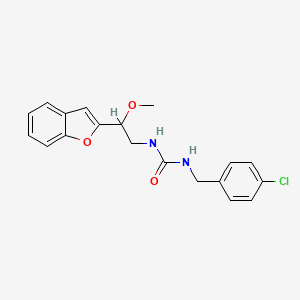
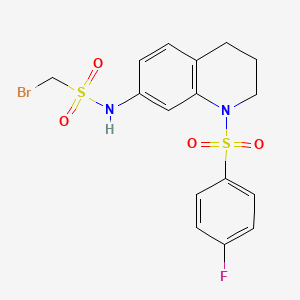

![2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2685555.png)
![2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2685556.png)
![1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B2685557.png)
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2685559.png)
![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(m-tolyl)acetamide](/img/structure/B2685560.png)
